Diselenide, dihexyl

CAS No.: 52056-08-3

Cat. No.: VC17152710

Molecular Formula: C12H26Se2

Molecular Weight: 328.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52056-08-3 |

|---|---|

| Molecular Formula | C12H26Se2 |

| Molecular Weight | 328.3 g/mol |

| IUPAC Name | 1-(hexyldiselanyl)hexane |

| Standard InChI | InChI=1S/C12H26Se2/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3-12H2,1-2H3 |

| Standard InChI Key | NFSGNLIEXYVKCR-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCC[Se][Se]CCCCCC |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

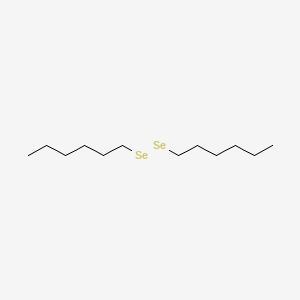

Dihexyl diselenide consists of a central diselenide bond (-Se-Se-) flanked by two n-hexyl chains. The IUPAC name, 1-(hexyldiselanyl)hexane, reflects its branched structure. Computational descriptors confirm its SMILES notation as CCCCCC[Se][Se]CCCCCC, with an InChIKey of NFSGNLIEXYVKCR-UHFFFAOYSA-N . The diselenide bond’s bond length (approximately 2.34 Å) and bond dissociation energy (≈172 kJ/mol) contribute to its reactivity in electron-transfer processes .

Physicochemical Properties

Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₆Se₂ |

| Molecular Weight | 328.3 g/mol |

| CAS Registry Number | 52056-08-3 |

| Density | ~1.5 g/cm³ (estimated) |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., DMF, THF) |

The compound’s hydrophobicity stems from its aliphatic chains, enabling its use in nonpolar reaction media .

Synthesis and Industrial Production

Borohydride-Mediated Synthesis

An alternative route (CN101735130A) uses alkali metal borohydrides to reduce selenium powder, followed by alkylation. For dimethyl diselenide, sodium borohydride reduces selenium to diselenide ions (Se₂²⁻), which react with methyl iodide to yield the product . While optimized for methyl groups, this method is adaptable to hexyl analogues by substituting methyl iodide with hexyl halides .

Reactivity and Biochemical Interactions

Thiol Oxidation Catalysis

Dihexyl diselenide mimics glutathione peroxidase activity, catalyzing thiol oxidation. Studies on diphenyl diselenide (a structural analogue) reveal a two-step mechanism:

-

Thiol Displacement: The diselenide reacts with thiols (e.g., glutathione) to form selenols (RSe⁻) and disulfides (RSSR) .

-

Redox Cycling: Selenols transfer electrons to oxygen, generating superoxide (O₂⁻) and regenerating the diselenide .

This pro-oxidant behavior is concentration-dependent, with low doses acting as antioxidants and high doses inducing oxidative stress .

Steric and Electronic Effects

The hexyl chains impart steric hindrance, moderating reactivity compared to smaller diselenides (e.g., dimethyl diselenide). Electronic effects from the selenium atoms enhance nucleophilicity, enabling selective transformations in cross-coupling reactions .

Industrial and Research Applications

Catalysis

Dihexyl diselenide serves as a pre-catalyst in:

-

Oxidation Reactions: Facilitating alcohol-to-ketone conversions under mild conditions.

-

Cross-Couplings: Enabling C-Se bond formation in organometallic synthesis .

Materials Science

Its hydrophobic nature makes it suitable for:

-

Lubricant Additives: Reducing friction in high-temperature environments.

-

Polymer Modifiers: Enhancing thermal stability in selenium-containing polymers .

Future Directions

Further research should explore:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume